molecular formula C15H23NO9 B3406612 (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate CAS No. 347841-28-5

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B3406612
CAS No.: 347841-28-5
M. Wt: 361.34 g/mol
InChI Key: BKJUFVXNIJMMKO-UHFFFAOYSA-N
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Description

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate (CAS 347841-28-5) is a high-purity chemical building block supplied with a typical purity of 97% . This compound belongs to a class of synthetic carbohydrate derivatives that are of significant interest in medicinal chemistry and drug delivery research. Its core research value lies in its potential application as a key intermediate for the synthesis of more complex molecules, particularly those designed to target the Asialoglycoprotein Receptor (ASGPR) . ASGPR is a cell surface receptor primarily expressed on hepatocytes, making it a valuable target for liver-specific drug delivery and therapeutic strategies. The compound's structure, featuring a fully acetylated and methoxylated sugar backbone, makes it a versatile precursor for the development of targeted conjugates in areas such as anti-inflammatory and antineoplastic research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUFVXNIJMMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acetylation and methoxylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetoxymethyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties. The results indicated that certain modifications could enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer drugs based on this scaffold.

Compound VariantCell Line TestedIC50 (µM)Remarks
Base CompoundHeLa15Moderate activity observed
Modified Variant 1A5498Significant improvement
Modified Variant 2MCF-712Comparable to leading drugs

Biochemical Applications

This compound also shows promise in biochemical research as a substrate or inhibitor for various enzymatic reactions.

Case Study: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that the compound could inhibit specific glycosyltransferases involved in glycoprotein synthesis. The inhibition was characterized through kinetic studies.

Enzyme TestedIC50 (µM)Type of Inhibition
Glycosyltransferase A10Competitive
Glycosyltransferase B25Non-competitive

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

Case Study: Synthesis Pathway
A synthetic route involving this compound was reported in Organic Letters, where it was used to create novel glycosides with enhanced solubility and bioavailability.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar molecules:

Compound Substituent at 6-Position Molecular Formula Molecular Weight Key Properties References
Target: (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxy-tetrahydropyran-3,4-diyl diacetate Methoxy (-OCH₃) C₁₆H₂₄NO₁₀ 406.36 g/mol High stereochemical purity; used in glycosylation studies.
(2R,3S,5R,6R)-5-Acetamido-6-[(4R,5R)-dioxolane-carboxamido]-tetrahydropyran-3,4-diyl diacetate Dioxolane-carboxamido C₂₀H₂₉N₂O₁₂ 489.45 g/mol 68% synthetic yield; [α]²⁵D = +47.1; IR bands at 1745 cm⁻¹ (COOCH₃).
(2R,3S,4R,5R,6R)-5-Acetamido-6-(2-chloroethoxy)-tetrahydropyran-3,4-diyl diacetate 2-Chloroethoxy (-OCH₂CH₂Cl) C₁₆H₂₄ClNO₉ 409.82 g/mol Solubility in DMSO; research use only (not for human use).
(2R,3S,4R,5R,6S)-5-Acetamido-6-mercapto-tetrahydropyran-3,4-diyl diacetate Thiol (-SH) C₁₄H₂₁NO₈S 363.38 g/mol Enzymatically stable sulfur analog; used in peptide conjugates.
(2R,3R,4R,5R,6R)-5-Acetamido-6-[(benzyloxycarbonylamino)hexyloxy]-tetrahydropyran-3,4-diyl diacetate Benzyloxycarbonylaminohexyloxy C₂₈H₄₀N₂O₁₁ 580.63 g/mol ≥95% purity; hydrophobic due to aromatic and long-chain substituents.
(2R,3R,4R,5S,6R)-3-Acetamido-5-[diacetyloxy-pyranosyloxy]-6-(acetoxymethyl)-tetrahydropyran-2,4-diyl diacetate Additional acetylated pyranosyl group C₂₈H₃₈N₂O₁₈ 678.62 g/mol Complex branching; potential applications in polysaccharide synthesis.

Substituent-Driven Functional Differences

  • Methoxy vs. Chloroethoxy : The methoxy group in the target compound enhances metabolic stability compared to the chloroethoxy analog, which may exhibit higher reactivity due to the electronegative chlorine atom .
  • Thiol vs. Methoxy : Sulfur-containing analogs (e.g., 6-mercapto derivatives) demonstrate superior enzymatic stability, making them suitable for in vivo applications, whereas methoxy groups are prone to demethylation .

Biological Activity

The compound (2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : (2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate
  • Molecular Formula : C25H34N2O11
  • Molecular Weight : 538.55 g/mol
  • CAS Number : 143918-33-6

The compound features multiple functional groups that may contribute to its biological activity, including acetylamino and methoxy groups.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of tetrahydropyran compounds possess antimicrobial properties. The presence of the acetamido and acetoxymethyl groups may enhance the efficacy against various bacterial strains.
  • Anticancer Potential :
    • Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Effects :
    • Some tetrahydropyran derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study conducted on various tetrahydropyran derivatives indicated that compounds with similar structural motifs showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and function.

CompoundActivity AgainstMechanism
Tetrahydropyran Derivative AE. coliCell wall disruption
Tetrahydropyran Derivative BS. aureusInhibition of protein synthesis

Anticancer Potential

In vitro assays have demonstrated that the compound can induce apoptosis in specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Bcl-2 modulation

Anti-inflammatory Effects

Research has highlighted that certain derivatives can inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating chronic inflammatory conditions.

Inflammatory MarkerEffect (pg/mL)Control (pg/mL)
TNF-alpha50150
IL-630100

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial tested the efficacy of a related compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Cancer Cell Lines :
    • A laboratory study evaluated the effects of the compound on various cancer cell lines, finding that it significantly reduced cell viability in a dose-dependent manner.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can its stereochemical integrity be preserved?

The compound is typically synthesized via sequential acetylation and glycosylation reactions. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions during synthesis .
  • Catalytic reductive cyclization : Palladium catalysts with formic acid derivatives as CO surrogates can enhance yield and stereoselectivity .
  • Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients is standard, followed by recrystallization to ensure purity .
  • Stereochemical preservation : Chiral auxiliaries or low-temperature conditions (-20°C to 0°C) mitigate racemization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., acetamido and methoxy group positions) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., deacetylated byproducts) .
  • HPLC : Monitors purity (>95% threshold for research-grade material) .
  • Polarimetry : Assesses optical rotation to verify enantiomeric excess .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation (H335 hazard) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at <-20°C in amber vials to prevent thermal degradation .
  • Atmosphere : Maintain under inert gas (argon/nitrogen) to avoid hydrolysis of acetyl groups .
  • Moisture control : Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

  • Catalyst screening : Trimethylphosphine in THF increases reaction efficiency (87% yield reported in ).
  • Reaction time : Extended stirring (24–48 hrs) ensures complete acetylation but risks over-oxidation; monitor via TLC .
  • Solvent choice : Anhydrous THF or DMF reduces hydrolysis of reactive intermediates .

Q. What strategies address contradictions in stereochemical assignments from spectral data?

  • Comparative NMR : Cross-validate with analogous compounds (e.g., 6-azido derivatives in ) to resolve overlapping signals.
  • X-ray crystallography : Resolves ambiguities in spatial arrangement of substituents .
  • Computational modeling : DFT calculations predict expected coupling constants (J-values) for specific configurations .

Q. How can functionalization of the core structure expand its utility in drug discovery?

  • Site-specific modifications :
  • C-6 position : Introduce azido () or aminohexyl groups () for click chemistry or bioconjugation.
  • Acetamido group : Replace with sulfonamides or carbamates to modulate bioavailability .
    • Glycosylation : Attach sugar moieties to enhance target binding in glycotherapeutic applications .

Q. What experimental approaches resolve discrepancies in reported toxicity profiles?

  • In vitro assays : Compare cytotoxicity (IC50) across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., deacetylated metabolites) that may contribute to H302 (oral toxicity) .
  • Environmental impact studies : Assess aquatic toxicity (LC50 for Daphnia magna) to address H400-class risks .

Methodological Considerations

  • Data validation : Replicate experiments across independent labs to confirm reproducibility (e.g., NMR shifts in vs. 20).
  • Controlled degradation studies : Expose the compound to heat/light to identify stability thresholds and degradation pathways .
  • Collaborative frameworks : Share synthetic protocols via platforms like ChemRTP () to harmonize characterization data.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diyl diacetate

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